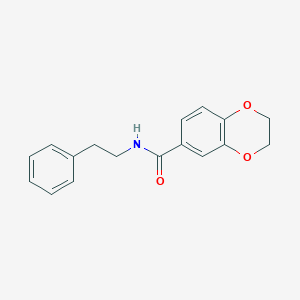

![molecular formula C17H14N4O3S2 B4710314 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B4710314.png)

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide

描述

The compound belongs to a class of chemicals that include thiadiazole and dibenzofuran derivatives, which are known for their diverse chemical and biological activities. These compounds have been synthesized and studied for various properties, including their chemical reactions, physical and chemical properties, and potential applications in different fields, excluding drug use and dosage information.

Synthesis Analysis

The synthesis of thiadiazole and dibenzofuran derivatives typically involves multi-step chemical processes, including condensation reactions promoted by carbodiimide condensation catalysis. For example, novel derivatives have been prepared in a convenient and fast method, identified by IR, 1H NMR, and elemental analyses. Intermediate compounds, such as 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine, have been confirmed by single-crystal X-ray diffraction, demonstrating the complexity and precision involved in the synthesis processes (P. Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of thiadiazole and dibenzofuran derivatives is characterized by complex arrangements, often involving multiple ring systems and functional groups. These structures have been elucidated using techniques like X-ray crystallography, which provides detailed insights into the three-dimensional arrangement of atoms within the molecule. Studies have revealed 'V' shaped structures with various intermolecular interactions, such as hydrogen bonds and π interactions, contributing to the stability and reactivity of these compounds (N. Boechat et al., 2011).

Chemical Reactions and Properties

Thiadiazole and dibenzofuran derivatives participate in a variety of chemical reactions, reflecting their reactive nature. These reactions include cyclization, esterification, and addition reactions, leading to the formation of various derivatives with different functional groups. The reactivity of these compounds is influenced by their molecular structure, particularly the presence of electron-withdrawing or electron-donating groups, which can affect the outcome of chemical reactions (K. V. Kuticheva et al., 2015).

Physical Properties Analysis

The physical properties of thiadiazole and dibenzofuran derivatives, such as melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments. These properties are determined by the molecular structure and composition of the compounds. Studies have shown that furylthiadiazole fragments, for instance, are thermally stable, indicating the potential for these compounds to be used in applications requiring high thermal stability (A. M. Shestopalov et al., 2003).

Chemical Properties Analysis

The chemical properties of thiadiazole and dibenzofuran derivatives, including their reactivity towards different reagents and conditions, are essential for their application in synthesis and other chemical processes. The presence of functional groups, such as amino, methoxy, and acetamide groups, contributes to the versatility of these compounds in chemical reactions. For instance, the synthesis of cephalosporin intermediates showcases the utility of these compounds in the preparation of pharmaceuticals, highlighting their significance in medicinal chemistry (L. Ming-liang, 2009).

作用机制

Target of Action

The primary target of CBKinase1_004295, also known as Oprea1_576921 or SR-01000268540-1, is Casein kinase 1α (CK1α) . CK1α is a multifunctional protein conserved in eukaryotes from yeast to humans . It plays a crucial role in regulating signaling pathways related to membrane trafficking, cell cycle progression, chromosome segregation, apoptosis, autophagy, cell metabolism, and differentiation in development, circadian rhythm, and the immune response .

Mode of Action

The compound interacts with its target, CK1α, by inhibiting its activity . This inhibition disrupts the normal functioning of CK1α, leading to changes in the cellular processes it regulates .

Biochemical Pathways

The inhibition of CK1α affects several biochemical pathways. For instance, it disrupts the Wnt/β-catenin signaling pathway, which CK1α is a main component of . CK1α phosphorylates β-catenin as part of the β-catenin destruction complex, leading to its ubiquitination and proteasomal degradation . The compound’s action on CK1α can therefore affect this pathway and its downstream effects.

Result of Action

The inhibition of CK1α by the compound can have various molecular and cellular effects. For example, it can disrupt cell cycle progression, apoptosis, and other processes regulated by CK1α . This can lead to changes in cell behavior and potentially contribute to the treatment of diseases where CK1α is implicated, such as cancer .

未来方向

属性

IUPAC Name |

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O3S2/c1-23-14-6-10-9-4-2-3-5-12(9)24-13(10)7-11(14)19-15(22)8-25-17-21-20-16(18)26-17/h2-7H,8H2,1H3,(H2,18,20)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVOIHOJATUTMEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CSC4=NN=C(S4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

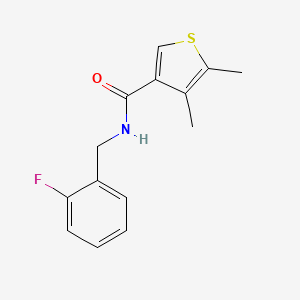

![N-(3-{N-[(2-chlorophenyl)acetyl]ethanehydrazonoyl}phenyl)-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4710233.png)

![1-(4-methoxyphenyl)-4-[(2-methylbenzyl)sulfonyl]piperazine](/img/structure/B4710236.png)

![4-[5-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B4710243.png)

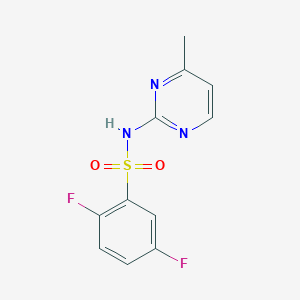

![N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzenesulfonamide](/img/structure/B4710252.png)

![N-isobutyl-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B4710259.png)

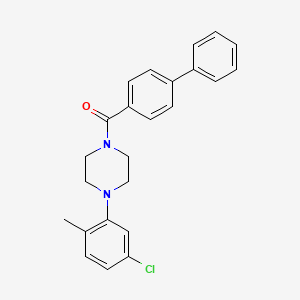

![2-{3-[(4-chlorophenoxy)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4710270.png)

![3-(2-chlorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4710273.png)

![N-(4-bromophenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea](/img/structure/B4710281.png)

![1-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-2-methylindoline](/img/structure/B4710327.png)

![4-[3-(2-thienyl)acryloyl]morpholine](/img/structure/B4710329.png)